molecular formula C25H26N4O2 B3003423 2-{[1-(2-Cyclopropylbenzoyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2194847-88-4

2-{[1-(2-Cyclopropylbenzoyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

Cat. No. B3003423
CAS RN: 2194847-88-4
M. Wt: 414.509
InChI Key: WNLBSSYOMBHEIH-UHFFFAOYSA-N
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Description

The compound "2-{[1-(2-Cyclopropylbenzoyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one" is a chemical entity that appears to be related to a class of benzoylpiperidine-based inhibitors. These inhibitors are designed to target stearoyl-CoA desaturase-1 (SCD-1), an enzyme involved in fatty acid metabolism. The inhibition of SCD-1 is a potential therapeutic approach for the treatment of metabolic disorders, such as obesity and diabetes, by modulating lipid profiles in the body.

Synthesis Analysis

The synthesis of related benzoylpiperidine-based compounds involves the optimization of known piperazine-based SCD-1 inhibitors to obtain more potent analogs. For instance, the compound 6-[4-(2-methylbenzoyl)piperidin-1-yl]pyridazine-3-carboxylic acid (2-hydroxy-2-pyridin-3-yl-ethyl)amide was synthesized and showed strong inhibitory activity against SCD-1, along with good oral bioavailability . Another related compound, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, was synthesized through a reaction involving 1-(4-methylbenzyl)piperidin-4-one oxime and 2-chloro-5-chloromethylpyridine . These synthesis methods provide a framework for the potential synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For example, the crystal structure of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime was determined to be nonplanar with the piperidine ring exhibiting a chair conformation. The dihedral angle between the pyridine and benzene rings was found to be significant, indicating a certain degree of spatial separation between these moieties . This information can be extrapolated to suggest that the compound of interest may also exhibit a complex three-dimensional structure, which could influence its biological activity.

Chemical Reactions Analysis

The synthesis of related compounds often involves multi-component reactions. For instance, a three-component condensation involving 4-piperidinones, 5-pyrazolones, and malononitrile was used to synthesize substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans . This method demonstrates the versatility of piperidine derivatives in participating in chemical reactions that can lead to a wide variety of structural motifs, which is relevant for the synthesis of the compound under analysis.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, the properties of similar compounds can provide insights. For example, the crystal structure analysis of a related compound revealed no intra- or intermolecular hydrogen bonds, which could affect solubility and stability . Additionally, the bioactivity of these compounds, such as the plasma triglyceride-lowering effects observed in Zucker fatty rats, suggests that they have significant biological properties that could be leveraged for therapeutic purposes .

properties

IUPAC Name

2-[[1-(2-cyclopropylbenzoyl)piperidin-4-yl]methyl]-6-pyridin-4-ylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2/c30-24-8-7-23(20-9-13-26-14-10-20)27-29(24)17-18-11-15-28(16-12-18)25(31)22-4-2-1-3-21(22)19-5-6-19/h1-4,7-10,13-14,18-19H,5-6,11-12,15-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLBSSYOMBHEIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC=C2C(=O)N3CCC(CC3)CN4C(=O)C=CC(=N4)C5=CC=NC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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